molecular formula C29H23ClN4O2S B15084314 N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084314
M. Wt: 527.0 g/mol
InChI Key: XUCLMCRLHZXFED-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a chlorophenyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-methoxyphenyl isothiocyanate under controlled conditions.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction between biphenyl-2-amine and the triazole derivative.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate product with chloroacetyl chloride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Medicine:

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inducing apoptosis in certain cancer cell lines.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

  • N-(biphenyl-2-yl)-2-{[4-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(biphenyl-2-yl)-2-{[4-(4-bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The uniqueness of N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H23ClN4O2S/c1-36-24-17-11-21(12-18-24)28-32-33-29(34(28)23-15-13-22(30)14-16-23)37-19-27(35)31-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,35)

InChI Key

XUCLMCRLHZXFED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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